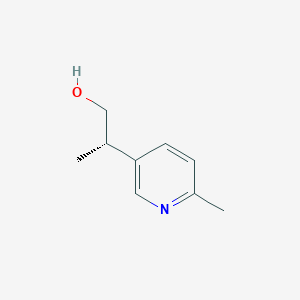![molecular formula C18H14F2N4O B2680275 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea CAS No. 1903356-27-3](/img/structure/B2680275.png)
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2,6-difluorophenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPU and has a molecular formula of C19H14F2N4O.
Applications De Recherche Scientifique
Complexation and Unfolding Studies
Research by Corbin et al. (2001) explores the synthesis and conformational studies of heterocyclic ureas, including their concentration-dependent unfolding to form multiply hydrogen-bonded complexes. These studies are crucial for understanding the self-assembly and molecular mimicry aspects of these compounds, potentially applicable in developing novel biomimetic materials (Corbin et al., 2001).
Structural Analysis and DFT Studies
Sun et al. (2022) conducted a detailed study on the synthesis, crystal structure, and density functional theory (DFT) analysis of a new pyrido[2,3-d]pyrimidine compound. Their work demonstrates the importance of structural determination in understanding the molecular interactions and stability of similar urea derivatives, which could inform the design of new molecules with specific properties (Sun et al., 2022).
Inhibition of Soluble Epoxide Hydrolase
A study on the metabolism of a potent inhibitor of soluble epoxide hydrolase, which shares structural similarities with the chemical , reveals insights into the metabolic pathways and the potential therapeutic applications of such compounds. This research could guide the development of new drugs based on heterocyclic urea frameworks (De-bin Wan et al., 2019).
Synthesis Methods and Applications
The synthesis of related compounds, such as 1-methyl-3-(5-nitropyridin-2-yl) urea, provides a foundation for understanding the chemical synthesis processes that could be applied to similar heterocyclic ureas. These methods have implications for the development of small molecule anticancer drugs and other therapeutic agents (Binliang Zhang et al., 2019).
Metal-Organic Frameworks (MOFs) and Sensor Development
Research into the assembly of metal-organic frameworks using bipyridylurea ligands demonstrates the potential of such compounds in the construction of nanoporous materials for gas storage, separation, and catalysis. Additionally, the development of sensors for anions using rhenium(I) polypyridine complexes highlights the versatility of urea derivatives in analytical chemistry (A. Ramdass et al., 2013).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O/c19-14-4-1-5-15(20)17(14)24-18(25)23-11-13-3-2-8-22-16(13)12-6-9-21-10-7-12/h1-10H,11H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBYRILPENJFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sec-butylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2680193.png)
![ethyl 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2680194.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2680196.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2680197.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)


![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)



